2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-cyclohexylacetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O5S/c34-24(29-14-17-10-11-22-23(12-17)38-16-37-22)13-21-27(36)33-26(31-21)19-8-4-5-9-20(19)32-28(33)39-15-25(35)30-18-6-2-1-3-7-18/h4-5,8-12,18,21H,1-3,6-7,13-16H2,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPWCFYYLNLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biological Activity
The compound 2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-cyclohexylacetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antitumor, and enzyme inhibitory properties.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes:
- Benzodioxole moiety : Known for its pharmacological relevance.
- Imidazoquinazoline core : Associated with various biological activities.
- Thioether linkage : Enhances lipophilicity and may influence biological interactions.
The molecular formula is , with a molecular weight of approximately 428.55 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that derivatives of imidazoquinazoline displayed potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Bacillus subtilis | 31.25 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Research indicates that similar structures can inhibit tumor cell proliferation through various mechanisms:
- Induction of apoptosis : Compounds with imidazoquinazoline cores have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of cell migration : This property is crucial in preventing metastasis.
For example, a related compound demonstrated an IC50 value of approximately 50 µM against human breast cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly in relation to:
- Cyclooxygenase (COX) enzymes: Known targets in inflammation and pain management.
Research has shown that derivatives can act as dual inhibitors of COX-1 and COX-2, which could be beneficial in developing anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzodioxole-containing compounds revealed that one derivative exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin. The study highlighted the structural modifications that enhanced the antimicrobial potency .
Case Study 2: Antitumor Mechanisms
In another investigation, researchers synthesized several derivatives based on the imidazoquinazoline framework and tested their effects on various cancer cell lines. The most promising candidate reduced cell viability significantly and induced apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Key Research Findings
Bioactivity-Structure Correlation: The compound’s imidazoquinazolinone core correlates with kinase inhibition, as seen in clustered analogs .
Similarity-Driven Discovery : Compounds with >50% structural similarity (e.g., ZINC00027361) show validated kinase inhibition, supporting virtual screening workflows .
Preparation Methods
Initial Cyclization Reaction
The synthesis commences with the formation of 2-(2-nitrophenyl)-1H-benzimidazole (3 ) through acid-catalyzed cyclization of 2-nitrobenzaldehyde (1 ) and benzene-1,2-diamine (2 ) in refluxing ethanol (Scheme 1). Key spectral data:
- IR (KBr): 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 8.4 Hz, 1H, ArH), 7.92–7.85 (m, 2H, ArH), 7.63–7.55 (m, 3H, ArH)
Nitro Group Reduction
Catalytic hydrogenation of 3 using 10% Pd/C in methanol under H₂ atmosphere (50 psi, 24 h) yields 2-(2-aminophenyl)-1H-benzimidazole (4 ).
- Yield: 89%
- LC-MS (ESI): m/z 224.1 [M+H]⁺
Cyclocondensation to Imidazoquinazoline
Reaction of 4 with ethyl glyoxalate in acetic acid at 80°C for 8 h affords 3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline (5 ).
- Yield: 76%
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 154.3 (C2), 142.1–118.7 (aromatic carbons)
Functionalization at C5 with Thioacetamide
Thiolation via Carbon Disulfide
Treatment of 5 with carbon disulfide (CS₂) and potassium hydroxide in ethanol under reflux (6 h) generates 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazoline (6 ).
- Yield: 83%
- IR (KBr): 1238 cm⁻¹ (C=S)
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.13 (s, 1H, SH)
Alkylation with Chloroacetamide
6 undergoes S-alkylation with 2-chloro-N-cyclohexylacetamide (7 ) in dimethylformamide (DMF) using K₂CO₃ as base (80°C, 12 h) to install the thioacetamide side chain.
- Yield: 62%
- HRMS (ESI): m/z 377.1284 [M+H]⁺ (calc. 377.1289 for C₁₇H₂₁N₄O₂S)
Spectral Characterization and Analytical Data
Comprehensive Spectroscopic Analysis
IR (KBr):
- 3320 cm⁻¹ (N-H stretch)
- 1707 cm⁻¹ (C=O)
- 1250 cm⁻¹ (C-O-C asymmetric)
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.90 (s, 1H, NH), 8.32 (d, J = 8.0 Hz, 1H, ArH), 6.83 (s, 1H, benzodioxole CH), 4.51 (s, 2H, SCH₂), 3.98 (s, 2H, NCH₂), 1.65–1.20 (m, 10H, cyclohexyl)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 195.2 (C=S), 167.1 (C=O), 147.3 (O-C-O), 48.9 (cyclohexyl CH)
HRMS (ESI): m/z 606.2147 [M+H]⁺ (calc. 606.2151 for C₂₉H₃₂N₅O₅S)
Optimization and Challenges
Critical Reaction Parameters
Purification Considerations
- Final compound purified via silica gel chromatography (EtOAc/hexane, 3:7)
- Recrystallization from ethanol/water (1:1) provided analytically pure material
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
